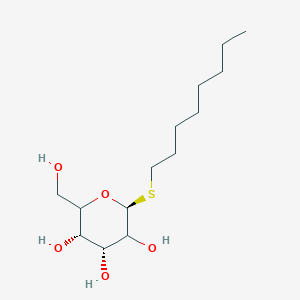
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure with multiple hydroxyl groups and an octylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the octylsulfanyl group. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through selective oxidation reactions.
Attachment of the Octylsulfanyl Group: This step may involve nucleophilic substitution reactions where an octylsulfanyl group is introduced to the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The octylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol involves its interaction with molecular targets through its hydroxyl and octylsulfanyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-hexylsulfanyl-tetrahydropyran-3,4,5-triol
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-decylsulfanyl-tetrahydropyran-3,4,5-triol
Uniqueness
The uniqueness of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-octylsulfanyl-tetrahydropyran-3,4,5-triol lies in its specific octylsulfanyl substituent, which can impart distinct chemical and biological properties compared to similar compounds with different alkyl chain lengths.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H28O5S |
|---|---|
Molekulargewicht |
308.44 g/mol |
IUPAC-Name |
(3S,4R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10?,11-,12-,13?,14+/m1/s1 |
InChI-Schlüssel |
CGVLVOOFCGWBCS-RQASJOBOSA-N |
Isomerische SMILES |
CCCCCCCCS[C@H]1C([C@@H]([C@@H](C(O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


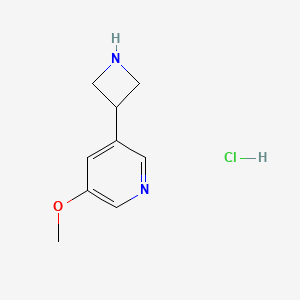
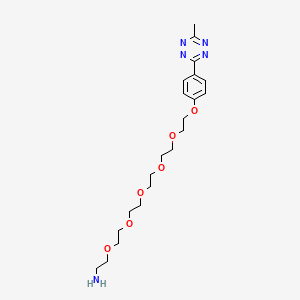
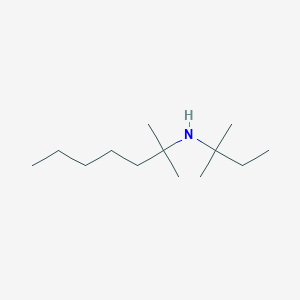
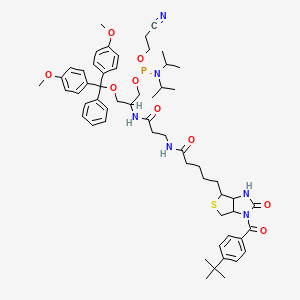
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
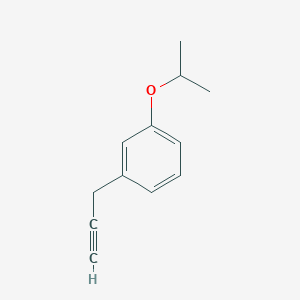
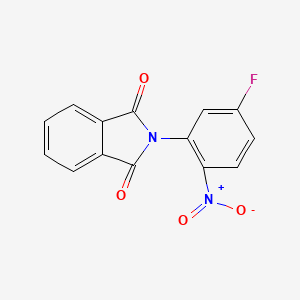
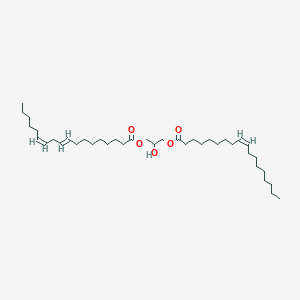
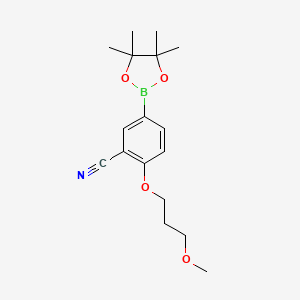


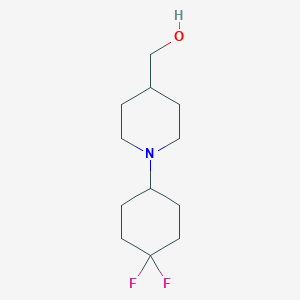
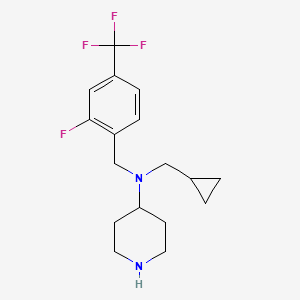
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
